2,6-Bis(methoxymethyl)-4-methylphenol
Description
Structure
3D Structure
Properties
CAS No. |
32449-09-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2,6-bis(methoxymethyl)-4-methylphenol |
InChI |
InChI=1S/C11H16O3/c1-8-4-9(6-13-2)11(12)10(5-8)7-14-3/h4-5,12H,6-7H2,1-3H3 |
InChI Key |
VRMKFAFIVOVETG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)COC)O)COC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of 2,6 Bis Methoxymethyl 4 Methylphenol
Strategies for ortho-Substituted Methoxymethyl Phenols
The introduction of substituents at the positions ortho to the hydroxyl group of a phenol (B47542) is a key transformation in organic synthesis, yielding intermediates for various applications. For 2,6-Bis(methoxymethyl)-4-methylphenol, the primary goal is the regioselective dialkoxymethylation of p-cresol (B1678582). This can be approached directly, though often with challenges in selectivity and yield, or indirectly through the functionalization of more easily prepared intermediates.
Direct Alkoxymethylation Approaches
Direct alkoxymethylation involves the simultaneous introduction of both the methylene (B1212753) bridge and the methoxy (B1213986) group onto the aromatic ring in a single synthetic step. This approach would typically involve reacting 4-methylphenol with formaldehyde (B43269) and methanol (B129727) under specific catalytic conditions. However, this method can be complicated by competing reactions, such as polymerization of formaldehyde or the formation of complex mixtures of mono-substituted, di-substituted, and resinous byproducts. Achieving high selectivity for the desired 2,6-disubstituted product is a significant challenge, often leading chemists to favor multi-step, but more controllable, synthetic routes.
Conversion from Hydroxymethylated Phenol Precursors
A more controlled and widely documented strategy involves a two-step process: the initial synthesis of a dihydroxymethylated phenol, followed by the etherification of the hydroxyl groups. This pathway offers better control over the substitution pattern and generally results in higher yields of the target compound.
The precursor, 2,6-Bis(hydroxymethyl)-4-methylphenol, is synthesized via the base-catalyzed reaction of 4-methylphenol (p-cresol) with an excess of formaldehyde. This reaction, a type of hydroxymethylation, takes advantage of the activating effect of the phenolic hydroxyl group, which directs electrophilic substitution to the ortho positions.
A typical procedure involves reacting p-cresol with an aqueous solution of formaldehyde (formalin) in the presence of a base such as sodium hydroxide. The reaction is generally carried out at or near room temperature for an extended period to ensure complete disubstitution. Subsequent neutralization of the reaction mixture with an acid, like acetic acid, precipitates the product. One documented synthesis reports a 75% molar yield using this method. prepchem.com
Table 1: Synthesis of 2,6-Bis(hydroxymethyl)-4-methylphenol
| Reactant | Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| p-Cresol | Formalin (38 wt%) | Sodium Hydroxide | Water | 25 °C | 96 hours | 75 mol% prepchem.com |
Once the 2,6-Bis(hydroxymethyl)-4-methylphenol precursor is obtained, the two benzylic hydroxyl groups are converted to methoxymethyl ethers. This transformation is a standard O-alkylation or etherification reaction. A common method is the Williamson ether synthesis, where the diol is treated with a strong base to form a dialkoxide, which then reacts with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. Alternatively, acid-catalyzed etherification using a large excess of methanol can also be employed, where methanol acts as both the solvent and the methylating agent. The choice of method depends on the desired reaction conditions and the scale of the synthesis.
Transformation from Halomethylated Phenol Precursors
An alternative two-step approach utilizes a dihalomethylated intermediate. This route involves first introducing halomethyl groups onto the phenol ring, followed by a nucleophilic substitution reaction to form the desired methoxymethyl ethers.
The key intermediate for this pathway is 2,6-Bis(chloromethyl)-4-methylphenol (B1596047). nih.govstenutz.eusigmaaldrich.com This compound is typically prepared through the chloromethylation of 4-methylphenol. The reaction, often a variation of the Blanc reaction, involves treating p-cresol with formaldehyde and hydrogen chloride. This electrophilic aromatic substitution installs chloromethyl groups preferentially at the activated ortho positions. The resulting crystalline solid is a stable intermediate that can be isolated and purified before the subsequent conversion step. sigmaaldrich.comlookchem.com
Table 2: Properties of 2,6-Bis(chloromethyl)-4-methylphenol Intermediate
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀Cl₂O sigmaaldrich.comlookchem.com |
| Molecular Weight | 205.08 g/mol sigmaaldrich.com |
| CAS Number | 5862-32-8 sigmaaldrich.comlookchem.com |
| Melting Point | 76-83 °C sigmaaldrich.comlookchem.com |
The subsequent step involves the conversion of the chloromethyl groups to methoxymethyl groups. This is achieved through a nucleophilic substitution reaction, specifically a methanolysis reaction. 2,6-Bis(chloromethyl)-4-methylphenol is reacted with methanol, often in the presence of a base to neutralize the HCl generated during the reaction and to facilitate the substitution. Sodium methoxide (B1231860) in methanol is a particularly effective reagent system for this transformation, where the methoxide ion acts as a strong nucleophile, readily displacing the chloride ions to form the final this compound product.
Nucleophilic Substitution Reactions with Methoxide Reagents
The primary route for the synthesis of this compound involves a nucleophilic substitution reaction, specifically the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This classic method entails the reaction of a phenoxide with an appropriate alkylating agent. In this context, the synthesis can be approached by reacting a suitable precursor of 4-methylphenol, substituted at the 2 and 6 positions with good leaving groups, with a methoxide reagent.
A plausible and efficient precursor for this reaction is 2,6-bis(chloromethyl)-4-methylphenol. lookchem.com The synthesis would proceed by treating 2,6-bis(chloromethyl)-4-methylphenol with a methoxide source, such as sodium methoxide (CH₃ONa). The methoxide ion (CH₃O⁻), a potent nucleophile, displaces the chloride ions from the benzylic positions in an SN2 reaction, forming the desired diether product. The reaction is typically carried out in a suitable polar aprotic solvent to facilitate the dissolution of the reactants and promote the nucleophilic attack.
Alternatively, 2,6-bis(hydroxymethyl)-4-methylphenol can serve as a starting material. prepchem.com In this case, the hydroxyl groups must first be converted into a better leaving group, for example, by tosylation, before reaction with sodium methoxide. However, a more direct approach from the bis(chloromethyl) derivative is generally preferred due to fewer synthetic steps.
A general procedure using sodium methoxide would involve the slow addition of a solution of sodium methoxide in methanol to a stirred solution of 2,6-bis(chloromethyl)-4-methylphenol in an appropriate solvent at a controlled temperature. orgsyn.org
Catalytic Systems Employed in the Synthesis of 2,6-Bis(methoxymethyl)-4-methylphenoldntb.gov.ua
To enhance the efficiency and yield of the Williamson ether synthesis for phenolic compounds, various catalytic systems can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique for facilitating the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent. tandfonline.comacs.orgresearchgate.net In the context of synthesizing this compound, a phase-transfer catalyst can shuttle the phenoxide ion from an aqueous or solid phase into the organic phase where the reaction with the methoxymethylating agent occurs.
Common phase-transfer catalysts for such O-alkylation reactions include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) and crown ethers. phasetransfercatalysis.com The use of PTC can lead to milder reaction conditions, reduced reaction times, and minimized side reactions such as C-alkylation. phasetransfercatalysis.com Theoretical studies have provided insights into the mechanism and kinetics of phenol alkylation under phase transfer catalysis conditions, highlighting the formation of a catalyst-phenoxide complex as the active species. dntb.gov.ua
The choice of catalyst can influence the selectivity of the reaction, favoring O-alkylation over C-alkylation. For instance, minimizing the presence of hydrogen bonding species, which can be achieved in a solid-liquid PTC system, tends to increase the yield of the O-alkylated product. phasetransfercatalysis.com
Reaction Mechanism Analysis for the Formation of Methoxymethyl Linkages
The formation of the methoxymethyl linkages in this compound via the reaction of 2,6-bis(chloromethyl)-4-methylphenol with a methoxide reagent proceeds through a well-established SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com
The key steps of the mechanism are as follows:
Deprotonation of the Phenol (if starting from the hydroxymethyl derivative): If 2,6-bis(hydroxymethyl)-4-methylphenol is the starting material, the phenolic proton is first removed by a base to form the corresponding phenoxide. This step is not necessary when starting with the pre-formed phenoxide or when the reaction conditions are basic enough to ensure deprotonation.
Nucleophilic Attack: The methoxide ion (CH₃O⁻) acts as the nucleophile and attacks the electrophilic carbon atom of the chloromethyl group (-CH₂Cl). This attack occurs from the backside of the carbon-chlorine bond.
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (methoxide) and the leaving group (chloride) are partially bonded to the central carbon atom.
Inversion of Configuration and Product Formation: The carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Simultaneously, a new carbon-oxygen bond is formed, resulting in the methoxymethyl ether. This process occurs with an inversion of configuration at the carbon center, although this is not stereochemically significant in this particular molecule.
This SN2 process occurs sequentially at both chloromethyl positions to yield the final product, this compound. The reaction is generally favored by the use of a primary alkyl halide (in this case, the benzylic chloride) and a strong nucleophile like methoxide. francis-press.com
Optimization of Reaction Conditions and Yields in Synthetic Protocols
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted to achieve this:
Choice of Base and Solvent: In the Williamson ether synthesis, the choice of base and solvent is critical. Strong bases like sodium methoxide are effective. The reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation but not the nucleophilic anion, thereby increasing its reactivity. Solvent-free conditions have also been explored for the etherification of phenols, which can offer environmental and practical advantages. researchgate.net
Temperature: The reaction temperature influences the rate of reaction. Generally, higher temperatures accelerate the reaction. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature must be determined empirically for the specific substrate and reaction conditions.
Concentration of Reactants: The concentration of the reactants can affect the reaction rate and the extent of side reactions. A higher concentration of the alkali is generally favorable for the reaction. francis-press.com
Moisture: The presence of water is detrimental to the Williamson ether synthesis as it can hydrolyze the methoxide reagent and compete with the phenoxide as a nucleophile. Therefore, anhydrous conditions are typically preferred. francis-press.com
Catalyst: When using phase-transfer catalysis, the choice and concentration of the catalyst are important optimization parameters.
The following table summarizes key parameters for the optimization of the Williamson ether synthesis of phenolic compounds:
| Parameter | General Trend for Optimization | Rationale |
| Base | Strong, non-nucleophilic base | Ensures complete deprotonation of the phenol without competing in the substitution reaction. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solvates the cation, leaving the anion nucleophile more reactive. |
| Temperature | Moderately elevated | Increases reaction rate, but must be controlled to avoid side reactions. |
| Moisture | Anhydrous conditions | Prevents hydrolysis of the alkoxide and side reactions. |
| Alkylating Agent | Primary halide or sulfonate | Favors the SN2 mechanism and minimizes elimination side reactions. |
Purification and Isolation Techniques for the Chemical Compound
After the synthesis of this compound, the crude product needs to be purified to remove unreacted starting materials, byproducts, and the catalyst. Standard purification techniques for organic compounds are employed.
A common initial workup procedure involves quenching the reaction mixture, for example, with water or a dilute acid, followed by extraction of the product into an organic solvent. The organic layer is then washed to remove any remaining water-soluble impurities and dried over an anhydrous salt like sodium sulfate.
For the purification of the final product, the following methods can be considered:
Column Chromatography: This is a highly effective technique for separating the desired product from impurities with different polarities. For a related compound, 2,6-dimethoxy-4-methylphenol (B1584894), column chromatography on silica (B1680970) gel with a mobile phase of petroleum ether-ethyl acetate (B1210297) was used. chemicalbook.com A similar system could be adapted for this compound.
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an efficient method for obtaining a highly pure crystalline product. The principle of recrystallization from water-containing lower alcohols has been applied to purify other bisphenol derivatives. google.com
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification.
The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). researchgate.net Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of the purified compound.
Chemical Reactivity and Functional Transformations of 2,6 Bis Methoxymethyl 4 Methylphenol
Reactivity of the Methoxymethyl Ether Functionalities
The methoxymethyl (MOM) groups are essentially acetals, which makes them stable in neutral and basic conditions but labile in the presence of acid. tandfonline.comwikipedia.org This property is central to their reactivity, primarily involving cleavage and transformation into other functional groups.
The primary reaction of the methoxymethyl ether functionalities is their cleavage to regenerate the parent phenolic group. This deprotection is a crucial step in synthetic sequences where the MOM group is used to temporarily mask the hydroxyl function. acs.org The reaction typically proceeds under acidic conditions, where a Lewis or Brønsted acid facilitates the cleavage. wikipedia.org A variety of reagents have been developed for this purpose, offering different levels of selectivity and mildness. tandfonline.comacs.org
Notable features of these deprotection protocols include operational simplicity, good functional group compatibility, and high yields. tandfonline.comacs.org For instance, the BiCl₃-mediated method shows good chemoselectivity, leaving other acid-sensitive groups like benzylic ethers, nitriles, aldehydes, and esters unaffected. tandfonline.com Similarly, the use of silica-supported sodium hydrogen sulfate (B86663) provides a mild and efficient heterogeneous catalyst for the conversion at room temperature. acs.org
| Reagent/Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|
| Bismuth trichloride (B1173362) (BiCl₃, 30 mol%) | Acetonitrile/Water (5:0.1 v/v), 50 °C | Eco-friendly, cost-effective, good functional group compatibility. | tandfonline.com |
| Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) | Room temperature | Simple, efficient, heterogeneous catalyst, high yields. | acs.org |
| Zinc bromide (ZnBr₂) and n-Propylthiol (n-PrSH) | Less than 10 minutes | Rapid, high yield and selectivity, suitable for various alcohols and phenols. | researchgate.net |
| General Lewis or Brønsted Acids (e.g., HCl, p-TsOH) | Varies (often strongly acidic) | Traditional method, can affect other acid-sensitive groups. | wikipedia.orgacs.org |
The methoxymethyl groups at the ortho positions can be transformed into other valuable functional groups, significantly expanding the synthetic utility of 2,6-bis(methoxymethyl)-4-methylphenol. These transformations typically involve multi-step sequences.
Conversion to Hydroxymethyl: The transformation of the methoxymethyl group (-CH₂OCH₃) to a hydroxymethyl group (-CH₂OH) can be achieved via a two-step process. The first step involves converting the methoxymethyl group into a more reactive halomethyl intermediate. The subsequent hydrolysis of the halomethyl group, via a nucleophilic substitution reaction, yields the desired 2,6-bis(hydroxymethyl)-4-methylphenol. prepchem.comstenutz.eu
Conversion to Halomethyl: The methoxymethyl ether can be converted to a halomethyl group, such as a chloromethyl group (-CH₂Cl). This can be accomplished by reacting the parent compound with halogenating agents. The resulting 2,6-bis(chloromethyl)-4-methylphenol (B1596047) is a stable, known compound that serves as a versatile intermediate for further functionalization. acs.orgnih.govstenutz.eusigmaaldrich.com For example, it can be used in reactions where a reactive benzylic halide is required.
Conversion to Aldehyde: The ortho-methoxymethyl groups can be converted into aldehyde functionalities (-CHO) to produce 2,6-diformyl-4-methylphenol. wikipedia.orgchemspider.com This transformation represents an oxidation of the benzylic carbon. A common synthetic route involves the initial conversion of the methoxymethyl groups to hydroxymethyl groups, as described above. The resulting diol, 2,6-bis(hydroxymethyl)-4-methylphenol, can then be oxidized to the dialdehyde (B1249045) using standard oxidizing agents suitable for primary benzylic alcohols, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). The resulting 2,6-diformyl-4-methylphenol is a valuable precursor, particularly in the synthesis of Schiff base ligands. researchgate.netrsc.org
The reactivity of the methoxymethyl group is dictated by its acetal-like structure. The oxygen atoms possess lone pairs, making them susceptible to attack by electrophiles, most notably a proton in acid-catalyzed cleavage reactions. wikipedia.org
The central methylene (B1212753) carbon (-CH₂) is flanked by two electronegative oxygen atoms, rendering it electron-deficient and thus a target for nucleophiles. wikipedia.orgbyjus.com However, a direct nucleophilic attack is generally difficult without prior activation of the group. In the presence of a Lewis or Brønsted acid, one of the ether oxygens is protonated or coordinated, turning it into a good leaving group (methanol or a metal-alkoxide complex). organic-chemistry.orgucsb.edu This activation facilitates the cleavage of the C-O bond, often forming a resonance-stabilized benzylic carbocation intermediate. This electrophilic intermediate is then rapidly trapped by a nucleophile present in the medium (such as water) to complete the substitution process. This mechanistic pathway is a key aspect of the deprotection reactions discussed previously. organic-chemistry.orgucsb.edu
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is acidic and exhibits reactivity typical of hindered phenols. researchgate.netlibretexts.org Its accessibility is somewhat sterically hindered by the two ortho substituents, which can influence reaction rates.
O-Alkylation: The phenolic proton can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide anion. This potent nucleophile can then react with various alkylating agents, such as alkyl halides, in a Williamson-type ether synthesis. This reaction converts the phenolic hydroxyl into an ether linkage, providing a route to a wide array of tri-ethers.
O-Acylation: The phenolic hydroxyl group can readily react with acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding phenyl esters. nih.gov This reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl). This transformation is useful for protecting the hydroxyl group or for modifying the electronic properties of the molecule. A proposed mechanism for certain Friedel-Crafts reactions on substituted phenols involves an initial O-acylation to form an ester intermediate. nih.gov
This compound possesses three potential donor sites for metal ions: the hard phenoxide oxygen (upon deprotonation) and the two softer ether oxygens. This arrangement allows the molecule to function as a tridentate O,O,O-donor ligand.
The coordination chemistry of structurally related phenols, such as 2,6-bis(hydroxymethyl)phenols and 2,6-diformylphenols, has been extensively studied. wikipedia.orgresearchgate.net Ligands based on 2,6-bis(hydroxymethyl)phenol are particularly effective in preparing high-nuclearity metal clusters, where the deprotonated alcohol and phenol (B47542) groups can bridge multiple metal centers. researchgate.net Similarly, Schiff bases derived from the condensation of 2,6-diformyl-4-methylphenol with amines are well-known binucleating ligands capable of forming stable complexes with a variety of transition metals. wikipedia.orgresearchgate.net
By analogy, this compound is expected to form stable complexes, particularly with hard or borderline Lewis-acidic metal ions such as those from the lanthanide series or transition metals like Fe(III), Mn(II/III), and Ti(IV). researchgate.netrsc.org The steric bulk of the methoxymethyl groups may influence the geometry and nuclearity of the resulting metal complexes compared to those derived from less hindered hydroxymethyl or formyl analogues.
Electrophilic Aromatic Substitution Patterns on the Methylphenol Ring
The phenolic hydroxyl group is a strong activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. In this compound, the positions ortho to the hydroxyl group (C2 and C6) are already substituted. Therefore, electrophilic attack is directed primarily to the positions meta to the hydroxyl group (C3 and C5), which are ortho to the activating methyl group at C4. The electron-donating nature of the methoxymethyl groups further enhances the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the reactivity patterns can be inferred from related compounds. For instance, the bromination of the structurally similar 2,6-dimethoxy-4-methylphenol (B1584894) has been shown to occur at the C3 position. researchgate.net This suggests that halogenation of this compound would likely yield 3-halo and/or 3,5-dihalo derivatives.
Nitration of sterically hindered phenols, particularly those with alkyl groups at the ortho positions, can be complex. Studies on the nitration of 2,6-dialkylphenols have shown that the reaction can lead to the formation of 6-nitrocyclohexa-2,4-dienones through ipso-attack (attack at a substituted position), in addition to the expected nitro-substituted phenols. cdnsciencepub.com Therefore, the nitration of this compound could potentially yield not only 3-nitro-2,6-bis(methoxymethyl)-4-methylphenol but also dienone intermediates.
Other electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, are also expected to occur at the C3 and C5 positions. However, the steric hindrance imposed by the adjacent methoxymethyl groups might influence the feasibility and yields of these reactions, particularly with bulky electrophiles.
Table 1: Predicted Electrophilic Aromatic Substitution Products of this compound
| Reaction | Reagents | Predicted Major Product(s) | Notes |
| Halogenation | Br₂ in a non-polar solvent | 3-Bromo-2,6-bis(methoxymethyl)-4-methylphenol | Based on the reactivity of similar phenols. researchgate.net |
| Excess Br₂ | 3,5-Dibromo-2,6-bis(methoxymethyl)-4-methylphenol | ||
| Nitration | Dilute HNO₃ | 3-Nitro-2,6-bis(methoxymethyl)-4-methylphenol | Potential for side reactions and dienone formation. cdnsciencepub.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 3-Alkyl-2,6-bis(methoxymethyl)-4-methylphenol | Steric hindrance may affect yield. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 3-Acyl-2,6-bis(methoxymethyl)-4-methylphenol | Steric hindrance may affect yield. |
Oxidation and Reduction Chemistry of the Phenolic Core and Side Chains
Oxidation:
The phenolic core of this compound is susceptible to oxidation. Hindered phenols, in general, are known to act as antioxidants by scavenging free radicals. unive.it The oxidation of hindered phenols often proceeds via the formation of a stable phenoxyl radical. In the case of this compound, one-electron oxidation would generate the corresponding phenoxyl radical, which can then undergo further reactions.
Depending on the oxidizing agent and reaction conditions, the oxidation of the phenolic core can lead to the formation of quinone-type structures. For phenols with a para-methyl group, oxidation can lead to the formation of para-quinone methides. The oxidation of 4-alkyl-2-methoxyphenols has been shown to produce quinone methides through a cytochrome P450-catalyzed process. nih.gov It is plausible that a similar oxidation of this compound could lead to the formation of a corresponding quinone methide.
The methoxymethyl side chains, being benzylic ethers, can also be susceptible to oxidation. However, the phenolic hydroxyl group is generally more readily oxidized.
Reduction:
The aromatic ring of this compound is generally resistant to reduction under standard conditions. However, the methoxymethyl side chains, as benzylic ethers, can be cleaved under hydrogenolysis conditions. unive.it Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and a source of hydrogen, is a common method for the cleavage of benzyl (B1604629) ethers to the corresponding alcohol and hydrocarbon. In the case of this compound, hydrogenolysis would be expected to cleave the ether linkages, potentially leading to the formation of 2,6-bis(hydroxymethyl)-4-methylphenol or even further reduction to 2,4,6-trimethylphenol. The specific products would depend on the reaction conditions, including the catalyst, solvent, temperature, and pressure.
Table 2: Potential Oxidation and Reduction Products of this compound
| Reaction Type | Reagents | Potential Product(s) | Notes |
| Oxidation | Mild oxidizing agents (e.g., Fremy's salt) | 2,6-Bis(methoxymethyl)-4-methylphenoxyl radical | Intermediate species. |
| Stronger oxidizing agents | Quinone methide derivatives | By analogy to other 4-alkylphenols. nih.gov | |
| Reduction (Hydrogenolysis) | H₂, Pd/C | 2,6-Bis(hydroxymethyl)-4-methylphenol | Cleavage of the ether linkage. unive.it |
| H₂, Pd/C (harsher conditions) | 2,4,6-Trimethylphenol | Further reduction of the hydroxymethyl groups. |
Design and Synthesis of Derivatives and Analogues of 2,6 Bis Methoxymethyl 4 Methylphenol
Systematic Modification of the Methoxymethyl Groups
The two methoxymethyl groups at the ortho positions of the phenol (B47542) ring are primary sites for chemical modification to alter the steric and electronic properties of the molecule. A common and effective strategy involves a deprotection-realkylation sequence. The methoxymethyl (MOM) ethers can be cleaved under various conditions to yield the corresponding diol, 2,6-bis(hydroxymethyl)-4-methylphenol. prepchem.com This cleavage can be achieved using mild, non-acidic methods, for example with trialkylsilyl triflates (like TMSOTf) and 2,2′-bipyridyl, which preserves other acid-labile functional groups. nih.gov
Once the diol intermediate is formed, it can be subjected to re-functionalization. A standard Williamson ether synthesis, involving deprotonation of the benzylic alcohols followed by reaction with a variety of alkyl or aryl halides, allows for the introduction of new ether linkages. organic-chemistry.org This approach enables the synthesis of analogues with longer alkyl chains, benzylic groups, or other functionalized side chains, thereby tuning the solubility, reactivity, and coordinating ability of the final molecule. organic-chemistry.org Direct oxidative cleavage of benzyl-type ethers is also possible, providing another route to manipulate these side chains. nih.gov
| Original Group (-CH₂OR) | Modification Strategy | Reagents | Resulting Group (-CH₂OR') | Potential R' Groups |
|---|---|---|---|---|
| -CH₂OCH₃ (Methoxymethyl) | Deprotection-Realkylation | 1. TMSOTf, 2,2'-bipyridyl 2. NaH, R'-X | -CH₂OR' (Alkoxymethyl/Aryloxymethyl) | Ethyl, Propyl, Benzyl (B1604629), p-Methoxybenzyl (PMB) |
| -CH₂OCH₃ (Methoxymethyl) | Transetherification | R'OH, Acid Catalyst | -CH₂OR' (Alkoxymethyl) | Higher boiling alcohols (e.g., Butanol) |
| -CH₂OCH₃ (Methoxymethyl) | Deprotection to Diol | Acidic Hydrolysis (e.g., HCl) | -CH₂OH (Hydroxymethyl) | Not applicable |
Introduction of Diverse Substituents at the para-Position of the Phenol Ring
The para-position of 2,6-Bis(methoxymethyl)-4-methylphenol is occupied by a methyl group, which can also be a target for synthetic modification to create analogues with different electronic and physical properties. One approach is the direct oxidation of the para-methyl group. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of a formyl group (benzaldehyde derivative) or a carboxyl group (benzoic acid derivative). researchgate.netorientjchem.org These functional groups serve as valuable handles for further synthetic transformations, such as condensation reactions or amide bond formation.
A more versatile strategy involves synthesizing the 2,6-bis(methoxymethyl)phenol scaffold from starting materials that already possess the desired para-substituent. The synthesis of the parent compound often begins with the hydroxymethylation of p-cresol (B1678582). prepchem.com By substituting p-cresol with other para-substituted phenols (e.g., p-ethylphenol, p-tert-butylphenol, p-methoxyphenol), a wide array of analogues can be prepared. mdpi.comoregonstate.edu Furthermore, metal-catalyzed oxidation of phenols with para-carbon substituents can lead to cleavage of the substituent and formation of a p-benzoquinone. nih.govnrel.gov This quinone intermediate can then be functionalized to introduce a variety of new groups at the para-position.
| Target para-Substituent (R) | Synthetic Strategy | Key Reagents/Reaction | Starting Material |
|---|---|---|---|
| -CH₂CH₃ (Ethyl) | Synthesis from Substituted Phenol | Formaldehyde (B43269), Base; CH₃I | p-Ethylphenol |
| -C(CH₃)₃ (tert-Butyl) | Synthesis from Substituted Phenol | Formaldehyde, Base; CH₃I | p-tert-Butylphenol |
| -CHO (Formyl) | Oxidation of Methyl Group | Mild oxidizing agent (e.g., MnO₂) | This compound |
| -COOH (Carboxyl) | Oxidation of Methyl Group | Strong oxidizing agent (e.g., KMnO₄) | This compound |
| -Br (Bromo) | Electrophilic Bromination | NBS or Br₂ | 2,6-Bis(methoxymethyl)phenol |
Oligomerization and Polymerization Strategies Utilizing the Phenol Moiety
This compound and its analogues are valuable monomers for the synthesis of phenolic resins and other polymers. The methoxymethyl groups are effective electrophiles in acid-catalyzed Friedel-Crafts type reactions. Upon treatment with an acid catalyst, these groups can react with electron-rich aromatic rings, including other phenol molecules, to form methylene (B1212753) bridges (-CH₂-), eliminating methanol (B129727) as a byproduct. acs.org
This reactivity allows the compound to undergo self-condensation or co-polymerization with other phenols (such as phenol itself, cresol, or bisphenol A) to produce novolac-type phenolic resins. chemicalbook.com The resulting polymers are characterized by a network of phenol units linked by methylene bridges, and their properties can be finely tuned by the choice of co-monomers and the degree of cross-linking. The bifunctional nature of the monomer (two reactive methoxymethyl groups) promotes the formation of linear or branched oligomers and polymers. The use of multifunctional co-monomers can lead to highly cross-linked, thermosetting materials.
| Polymer Type | Co-monomer | Catalyst | Key Linkage Formed | Resulting Material |
|---|---|---|---|---|
| Homopolymer | None (self-condensation) | Acid (e.g., p-TsOH) | Methylene bridge (-CH₂-) | Linear or branched phenolic polymer |
| Co-polymer (Novolac) | Phenol | Acid (e.g., H₂SO₄) | Methylene bridge (-CH₂-) | Phenolic resin |
| Co-polymer (Novolac) | m-Cresol | Acid (e.g., Oxalic Acid) | Methylene bridge (-CH₂-) | High-performance phenolic resin |
| Cross-linked Network | 1,4-Bis(methoxymethyl)benzene | Acid (e.g., Triflic acid) | Methylene bridge (-CH₂-) | Hyper-cross-linked porous polymer acs.org |
Formation of Macrocyclic and Supramolecular Structures Incorporating the Chemical Compound
The defined geometry and multiple reactive sites of this compound make it an excellent building block for the construction of ordered, large-scale molecular architectures such as macrocycles and supramolecular assemblies.
Macrocycles: A prominent class of macrocycles derived from phenols are calixarenes. wikipedia.org These are cyclic oligomers formed by the condensation of a phenol with an aldehyde, typically formaldehyde. nih.gov this compound is an ideal precursor for the synthesis of calix[n]arenes. Under controlled, acid-catalyzed condensation conditions, the methoxymethyl groups can react intermolecularly to form a cyclic structure linked by methylene bridges, creating the characteristic vase-like shape of a calixarene. core.ac.ukresearchgate.net The size of the macrocycle (the 'n' in calix[n]arene) can be controlled by tuning the reaction conditions.
Supramolecular Structures: The phenolic hydroxyl group and the oxygen atoms of the methoxymethyl groups can act as donor ligands for metal ions. This coordinating ability allows the molecule to be incorporated into larger, metal-organic assemblies. The diol analogue, 2,6-bis(hydroxymethyl)phenol, has been shown to be particularly effective in synthesizing high-nuclearity metal clusters, where its deprotonated alkoxide groups bridge multiple metal centers. researchgate.net Similarly, this compound can be used to construct coordination polymers or Metal-Organic Frameworks (MOFs). mdpi.comajchem-a.com In such structures, the phenol unit can act as a linker, connecting metal ions or clusters into extended, often porous, crystalline networks. jku.atresearchgate.net
| Structure Type | Formation Principle | Key Bonds/Interactions | Example Structure |
|---|---|---|---|
| Macrocycle | Intramolecular Condensation | Covalent (Methylene bridges) | Calix nrel.govarene |
| Metal Cluster | Coordination to Metal Ions | Coordinate (Metal-Oxygen) | Dinuclear or Polynuclear Complexes researchgate.net |
| Metal-Organic Framework (MOF) | Coordination Polymerization | Coordinate (Metal-Oxygen) | Porous Crystalline Network mdpi.com |
| Host-Guest Complex | Non-covalent Assembly | Hydrogen Bonding, π-π Stacking | Inclusion complex within a Calixarene cavity |
Advanced Spectroscopic and Structural Characterization of 2,6 Bis Methoxymethyl 4 Methylphenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR for Primary Structural Assignment
¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental one-dimensional techniques used to identify the types and number of hydrogen and carbon atoms in a molecule.
For 2,6-Bis(methoxymethyl)-4-methylphenol , one would expect to observe distinct signals corresponding to each unique proton and carbon environment. The analysis would involve examining chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.
Expected ¹H NMR Resonances:
Phenolic Hydroxyl (-OH): A broad singlet, the chemical shift of which would be dependent on solvent and concentration.
Aromatic Protons (Ar-H): A singlet corresponding to the two equivalent protons on the aromatic ring at positions 3 and 5.
Methylene (B1212753) Protons (-CH₂-): A singlet for the four equivalent protons of the two benzylic methylene groups.
Methoxy (B1213986) Protons (-OCH₃): A singlet for the six equivalent protons of the two methoxy groups.
Methyl Protons (Ar-CH₃): A singlet for the three protons of the methyl group attached to the aromatic ring.
Expected ¹³C NMR Resonances:
Signals for each unique carbon atom, including the quaternary carbons of the aromatic ring (C1, C2, C4, C6), the protonated aromatic carbons (C3, C5), the methylene carbons (-CH₂-), the methoxy carbons (-OCH₃), and the aromatic methyl carbon (Ar-CH₃).
A data table summarizing these expected signals would be structured as follows:
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-CH₃ | ~2.2-2.3 | Singlet | 3H |
| -OCH₃ | ~3.3-3.4 | Singlet | 6H |
| -CH₂- | ~4.5-4.6 | Singlet | 4H |
| Ar-H | ~6.8-7.0 | Singlet | 2H |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-CH₃ | ~20-22 |
| -OCH₃ | ~58-60 |
| -CH₂- | ~70-72 |
| C3/C5 (Ar) | ~128-130 |
| C4 (Ar) | ~130-132 |
| C2/C6 (Ar) | ~135-137 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY would be expected to show minimal correlations due to the prevalence of singlet signals, confirming the isolated nature of the different proton groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the aromatic C-H, methylene (-CH₂-), methoxy (-OCH₃), and methyl (Ar-CH₃) groups by linking the proton signals to their corresponding carbon signals.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Expected Characteristic Vibrational Bands:
O-H Stretch: A broad band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, corresponding to the phenolic hydroxyl group.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl, methylene, and methoxy groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C=C Stretch (Aromatic): Characteristic bands for the aromatic ring would be found in the 1450-1600 cm⁻¹ region.
C-O Stretch: Strong bands corresponding to the phenolic C-O stretch and the ether C-O-C stretches of the methoxymethyl groups would be expected in the 1000-1300 cm⁻¹ region.
Aromatic Bending: Out-of-plane C-H bending bands in the 700-900 cm⁻¹ region would be indicative of the ring substitution pattern.
Raman spectroscopy would provide complementary information, with non-polar bonds often showing stronger signals than in FT-IR.
Interactive Data Table: Expected FT-IR and Raman Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) |
|---|---|---|
| O-H stretch | 3200-3600 (broad) | FT-IR |
| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |
| Aliphatic C-H stretch | 2850-2960 | FT-IR, Raman |
| Aromatic C=C stretch | 1450-1600 | FT-IR, Raman |
| C-O stretch (ether & phenol) | 1000-1300 | FT-IR |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
For This compound (Molecular Formula: C₁₁H₁₆O₃), the expected exact molecular weight is approximately 196.1099 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺˙) at m/z 196. The fragmentation analysis would likely show characteristic losses:
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 165.
Loss of formaldehyde (B43269) (CH₂O) from a methoxymethyl group.
Cleavage of the benzylic C-C bond to lose a methoxymethyl radical (•CH₂OCH₃), resulting in a fragment at m/z 151.
A base peak might correspond to a stable benzylic cation or a tropylium-like ion formed after rearrangement.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe absorption maxima (λ_max) related to π → π* transitions of the substituted benzene (B151609) ring, likely in the range of 270-290 nm. The exact position and intensity of these bands would be influenced by the substitution pattern and the solvent used for the analysis.
X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide:
Exact bond lengths and bond angles for every atom in the molecule.
The conformation of the methoxymethyl side chains relative to the plane of the phenol (B47542) ring.
Information on intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which dictate the crystal packing arrangement.
This data would confirm the connectivity established by NMR and provide unparalleled insight into the molecule's solid-state geometry.
Computational Chemistry and Theoretical Analysis of 2,6 Bis Methoxymethyl 4 Methylphenol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of phenolic compounds from first principles. acs.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(2df,2p) are commonly used to accurately compute the geometries, electronic structures, and spectroscopic properties of substituted phenols. mdpi.comnih.gov For 2,6-bis(methoxymethyl)-4-methylphenol, these calculations would provide a fundamental understanding of its behavior at a molecular level.
The electronic structure of this compound is dictated by the interplay of the electron-donating phenolic hydroxyl group, the methyl group at the para position, and the two methoxymethyl groups at the ortho positions. DFT calculations can elucidate this structure by mapping electron density and calculating atomic charges.
Charge Distribution: Natural Bond Orbital (NBO) analysis is often used to determine the charge distribution across a molecule. For a substituted phenol (B47542), the oxygen atom of the hydroxyl group is expected to carry a significant negative charge, making it a nucleophilic center. The hydrogen of the hydroxyl group will be positively charged, rendering it acidic. The ortho and para positions of the aromatic ring are typically enriched in electron density due to the directing effects of the hydroxyl group. The methoxymethyl substituents, with their ether linkages, would further influence this distribution.
Molecular Electrostatic Potential (MEP) Analysis: An MEP map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net
Red Regions (Negative Potential): These areas indicate an excess of electrons and are prone to electrophilic attack. For this compound, the most intense red region is anticipated around the phenolic oxygen atom due to its lone pairs of electrons. chempedia.infowolfram.com
Blue Regions (Positive Potential): These areas are electron-deficient and susceptible to nucleophilic attack. The most positive potential is expected on the hydrogen atom of the hydroxyl group, which is consistent with its role as a hydrogen-bond donor. chempedia.info
Green/Yellow Regions (Neutral Potential): These areas represent regions of relatively neutral charge, typically found over the carbon atoms of the aromatic ring and the methyl groups.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: This orbital acts as the electron donor. A higher HOMO energy level (EHOMO) suggests a greater ability to donate electrons, which is often correlated with enhanced antioxidant activity in phenolic compounds. unec-jeas.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom of the hydroxyl group, reflecting the areas with the highest electron density.
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level (ELUMO) indicates a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is the energy gap (ΔE). A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov
Computational studies on various substituted phenols and related antioxidant molecules provide a basis for estimating these values. The table below presents calculated HOMO-LUMO data for several phenolic and aromatic compounds, illustrating the typical energy ranges.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 2,4-Di-tert-butyl-6-(p-tolylamino)phenol | PM6 | -8.544 | 0.430 | 8.974 | bsu.by |
| Nevadensin (a flavonoid) | B3PW91/6-311++G(d,p) | - | - | 4.21 | researchgate.net |
| Amodiaquine | B3LYP/6-311++G(d,p) | - | - | 4.09 | nih.gov |
| Caffeic Acid | DFT/B3LYP/6-311G | -0.189 | -0.080 | 0.149 | nih.gov |
The substituents on this compound (hydroxyl, methyl, and methoxymethyl groups) are all generally considered electron-donating, which would be expected to raise the HOMO energy and potentially decrease the HOMO-LUMO gap compared to unsubstituted phenol, indicating a relatively high reactivity.
Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net By optimizing the molecular geometry with DFT and then performing GIAO calculations, a theoretical NMR spectrum can be generated. These calculated shifts generally show good correlation with experimental data and are invaluable for assigning signals in complex molecules like this compound. scielo.org.za
IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of energy with respect to atomic displacement. These calculations help in assigning the bands observed in an experimental FT-IR spectrum. researchgate.net For the target molecule, key vibrational modes would include the O-H stretch of the phenol group, C-H stretches of the aromatic ring and alkyl groups, C-O stretches of the hydroxyl and ether groups, and various aromatic ring vibrations. DFT calculations often overestimate vibrational frequencies, so a scaling factor is typically applied to improve agreement with experimental results. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. mdpi.com The calculations yield the wavelengths of maximum absorption (λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., π → π). scielo.org.zaresearchgate.net For phenolic compounds, the characteristic absorption bands are due to π → π transitions within the aromatic ring. Substituents significantly affect the λmax, and TD-DFT can model these shifts effectively. researchgate.net
Reaction Pathway Modeling and Transition State Characterization
Theoretical chemistry can model the mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. For a phenolic antioxidant like this compound, a key reaction is the scavenging of free radicals. This can occur via several mechanisms, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT). unec-jeas.com
Hydrogen Atom Transfer (HAT): ArOH + R• → ArO• + RH
Single Electron Transfer-Proton Transfer (SET-PT): ArOH + R• → ArOH•+ + R⁻ → ArO• + RH
Computational methods can be used to model these pathways. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be mapped. A key parameter derived from these calculations is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, which is a primary indicator of antioxidant activity via the HAT mechanism. mdpi.com A lower BDE indicates that the hydrogen atom is more easily donated, implying higher antioxidant potency. acs.org Studies on substituted phenols have shown that electron-donating groups at the ortho and para positions generally lower the O-H BDE, suggesting that this compound would be an effective radical scavenger. tandfonline.com
Kinetic modeling based on these calculated energy barriers can predict reaction rates and help validate the proposed mechanisms for its antioxidant action or other chemical transformations. nih.govresearchgate.netdaneshyari.com
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations typically focus on single, isolated molecules (often in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations model the behavior of molecules over time in a more realistic environment (e.g., in a solvent box or as part of a larger system). nih.gov
For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The two methoxymethyl groups are flexible and can rotate around their C-C and C-O single bonds. MD simulations can reveal the preferred orientations (conformers) of these groups and the energy barriers between them. This is crucial for understanding how the molecule presents itself for intermolecular interactions, such as binding to a receptor or self-assembly.
Furthermore, MD simulations can model how the molecule interacts with solvent molecules (like water) or other solutes. mdpi.com This provides detailed information on solvation shells, the dynamics of hydrogen bonding, and how the molecule behaves in a condensed phase, which is essential for predicting its physical properties and bioavailability. nih.govresearchgate.net
Non-Covalent Interaction Analysis
Non-covalent interactions are fundamental to supramolecular chemistry, materials science, and biology, governing how molecules recognize and bind to each other. frontiersin.orgresearchgate.net For this compound, several types of non-covalent interactions are significant:
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. It can form strong intramolecular hydrogen bonds with the oxygen atoms of the ortho-methoxymethyl groups, which could affect the O-H bond's reactivity. It can also form strong intermolecular hydrogen bonds with other molecules, such as solvents or biological macromolecules. rsc.org
Hydrophobic Interactions: The aromatic ring and methyl/methylene (B1212753) groups contribute to the molecule's hydrophobic character, driving interactions with nonpolar entities. researchgate.net
Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. These analyses can identify specific atom-atom contacts, characterize them as attractive or repulsive, and estimate their strength, providing a detailed picture of the forces that dictate the molecule's interactions with its environment. rsc.orgmdpi.com
Applications of 2,6 Bis Methoxymethyl 4 Methylphenol in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block in Organic Chemistry
The molecular architecture of 2,6-Bis(methoxymethyl)-4-methylphenol, featuring a reactive phenolic hydroxyl group and two adaptable methoxymethyl side chains, establishes it as a highly useful platform in organic synthesis.
Precursor for the Synthesis of Complex Organic Molecules
This compound serves as a foundational precursor for constructing more elaborate molecular frameworks. The methoxymethyl groups (-CH₂OCH₃) are particularly useful as they can be chemically transformed into a variety of other functional groups. For instance, they can be converted into hydroxymethyl (-CH₂OH) groups, which are then readily oxidized to formyl (-CHO) groups. This transformation is significant as it converts the parent phenol (B47542) into a dialdehyde (B1249045). Such dialdehydes are crucial intermediates in the synthesis of macrocycles, Schiff bases, and bis-chalcones, which are investigated for their diverse biological activities.
Furthermore, the core phenolic structure itself is a common motif in many bioactive natural products and synthetic compounds. Phenolic derivatives are often used as starting points for creating more complex molecules like hydroxylated biphenyls, which have shown potential bioactivity. The reactivity of the hydroxyl group and the aromatic ring allows for various modifications, including etherification, esterification, and electrophilic substitution reactions, further expanding its synthetic utility. The related compound, 2,6-bis(hydroxymethyl)-4-methylphenol, can be used to synthesize 2,4,6-trimethylphenol, demonstrating the role of this structural framework as a precursor to other valuable chemical products.
Scaffold for the Development of Ligands in Coordination Chemistry and Catalysis
The arrangement of oxygen-containing functional groups around the phenolic core makes this compound and its derivatives excellent scaffolds for designing polydentate ligands. These ligands are capable of binding to one or more metal centers to form stable coordination complexes.
The closely related 2,6-bis(hydroxymethyl)phenols are well-suited for preparing high-nuclearity metal clusters. These ligands possess three potential coordinating sites: the central phenolic oxygen and the two oxygen atoms of the side chains. The benzyl (B1604629) alcohol functional groups in these analogues show a strong tendency to bridge multiple metal centers, a property that is critical for the formation of polynuclear complexes. This principle extends to this compound, where the etheric oxygen atoms of the methoxymethyl groups can also participate in metal coordination.
By modifying the methoxymethyl groups, for example, by creating Schiff base derivatives through condensation with primary amines, a wide variety of multidentate ligands can be synthesized. These ligands can then be used to chelate transition metals like copper, manganese, and nickel, forming complexes with potential applications in catalysis, materials science, and as models for biological systems. The specific geometry and electronic properties of the resulting metal complexes are dictated by the phenolic scaffold, influencing their catalytic activity and physical properties.
| Derivative Class | Synthetic Transformation | Resulting Complex Molecule/Ligand Type | Potential Application |
|---|---|---|---|
| Dialdehydes | Oxidation of methoxymethyl groups | 2,6-diformyl-4-methylphenol | Precursor for macrocycles, bis-chalcones |
| Schiff Bases | Condensation of derivative aldehydes with amines | Polydentate N,O-ligands | Coordination complexes, catalysis |
| Metal Clusters | Coordination with metal ions (via hydroxyl/ether oxygen) | High-nuclearity coordination complexes | Magnetism, materials science |
Integration into Advanced Materials
The unique chemical characteristics of this compound allow for its incorporation into various materials to impart specific functionalities, ranging from structural roles in polymers to protective functions as a stabilizer.
Components in Polymer and Resin Synthesis
The two methoxymethyl groups on the phenol ring can act as reactive sites for polymerization reactions. This functionality is analogous to that of hydroxymethylphenols (like 2,6-di(hydroxymethyl)-p-cresol), which are used as crosslinking agents for polymers such as ethylene-propylene-diene rubber (EPDM). In these systems, the side groups react to form stable linkages, such as chroman and methylene (B1212753) bridges, between polymer chains, a process essential for vulcanization.
Similarly, aromatic compounds containing multiple methoxymethyl groups are used as components in resin synthesis. For example, polymers have been synthesized from phenol and 1,4-bis(methoxymethyl)benzene, indicating that the methoxymethyl functionality is effective for building polymer backbones. In this context, this compound can act as a monomer or a crosslinking agent in the production of phenolic resins, epoxy resins, and other thermosetting polymers. The bifunctional nature of the molecule allows it to connect two polymer chains, thereby increasing the network's density, rigidity, and thermal stability.
Functional Additives for Material Stabilization (e.g., as a hindered phenol variant in preventing oxidation)
This compound belongs to the class of hindered phenols, which are widely recognized as highly effective primary antioxidants. The primary function of a hindered phenol is to intercept and neutralize free radicals, which are responsible for the oxidative degradation of organic materials like plastics, rubbers, and oils.
The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a peroxy radical (ROO•). This action terminates the chain reaction of oxidation. The presence of bulky groups in the ortho positions (the methoxymethyl groups in this case) provides steric hindrance around the hydroxyl group. This hindrance serves two crucial purposes: it stabilizes the resulting phenoxyl radical, preventing it from initiating new oxidation chains, and it enhances the longevity and efficiency of the antioxidant molecule within the material matrix.
While 2,6-di-tert-butyl-4-methylphenol (BHT) is the most well-known hindered phenol antioxidant, other alkyl-substituted phenols also serve as effective stabilizers. Various sterically hindered phenols are evaluated as stabilizing agents for different material formulations. The principle of steric hindrance is key to their function, and the methoxymethyl groups of this compound provide this necessary bulk, making it a functional variant for preventing oxidation and enhancing the service life of materials.
| Material Application | Function of Compound | Underlying Chemical Principle | Resulting Material Property |
|---|---|---|---|
| Polymer/Resin Synthesis | Monomer or Crosslinking Agent | Reactivity of methoxymethyl groups to form polymer linkages. | Increased network density, thermal stability, rigidity. |
| Material Stabilization | Primary Antioxidant (Radical Scavenger) | Donation of a hydrogen atom from the sterically hindered hydroxyl group to free radicals. | Prevention of oxidative degradation, extended material lifetime. |
| Metal-Organic Frameworks | Potential Precursor to Linkers | Coordination capability of oxygen atoms; potential for functional group transformation into carboxylates. | Formation of novel porous framework materials. |
Precursors for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The selection of the organic linker is crucial as it dictates the topology, pore size, and functionality of the resulting framework. While carboxylic acids and nitrogen-containing heterocycles are the most common linkers, there is growing interest in designing MOFs from other functional molecules.
The structural analogue, 2,6-bis(hydroxymethyl)phenol, has demonstrated its utility in forming high-nuclearity metal clusters, where its multiple oxygen donor sites coordinate to several metal ions. This ability to link multiple metal centers is a fundamental requirement for a MOF linker. Although this compound may not be used directly as a primary linker in conventional MOF synthesis, its structure holds significant potential. The methoxymethyl groups can be chemically modified, for example, through oxidation to carboxylic acid groups, to create a bifunctional dicarboxylate linker with a central phenolic core. This "bottom-up" functionalization would allow for the rational design of new MOFs with tailored properties derived from the phenolic backbone.
Development of Chemo-Sensors and Probes
extensive search of scientific literature did not yield specific research detailing the direct application of this compound in the development of chemo-sensors and probes. The available research in this area predominantly focuses on derivatives of the closely related compound, 2,6-diformyl-4-methylphenol, where the aldehyde functional groups serve as reactive sites for the synthesis of sensor molecules.
Therefore, no detailed research findings or data tables concerning the use of this compound for this specific application can be provided at this time.
Conclusions and Future Research Directions in 2,6 Bis Methoxymethyl 4 Methylphenol Chemistry
Summary of Key Academic Findings and Contributions
Direct academic research focusing exclusively on 2,6-Bis(methoxymethyl)-4-methylphenol is limited in the public domain. However, significant contributions can be inferred from the extensive research on its precursors and structurally similar compounds. The synthesis of the likely precursors, 2,6-bis(hydroxymethyl)-4-methylphenol and 2,6-bis(chloromethyl)-4-methylphenol (B1596047), is well-documented. For instance, 2,6-bis(hydroxymethyl)-4-methylphenol can be synthesized from o-cresol (B1677501) and formalin. This suggests that this compound can be readily prepared through the etherification of these precursors.
The primary academic interest in compounds of this nature stems from their classification as hindered phenols. This structural motif is renowned for its antioxidant properties, a characteristic extensively studied in analogous compounds like Butylated Hydroxytoluene (BHT). The bulky substituents at the ortho positions to the hydroxyl group are known to stabilize the phenoxyl radical, thereby enhancing its ability to scavenge free radicals and inhibit oxidation processes.
Unexplored Reactivity and Synthetic Frontiers for the Chemical Compound
The reactivity of this compound remains a largely unexplored frontier. Based on the principles of organic chemistry and the known reactivity of similar phenols, several avenues for future investigation can be proposed.
Table 1: Potential Reaction Pathways for this compound
| Reaction Type | Potential Reagents | Expected Product(s) | Potential Applications |
| Oxidation | Mild oxidizing agents | Quinone methide derivatives | Synthesis of complex molecules, study of antioxidant mechanisms |
| Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Ring-substituted derivatives | Fine-tuning of electronic and steric properties |
| O-Alkylation/Acylation | Alkyl halides, acid chlorides | Ether and ester derivatives | Modification of solubility and reactivity |
| Polymerization | Formaldehyde (B43269) or other crosslinkers | Phenolic resins | Development of thermosetting polymers |
One key area of interest is the reactivity of the methoxymethyl groups. These ether linkages could potentially be cleaved under specific conditions, revealing the more reactive hydroxymethyl groups. This would offer a synthetic handle for further functionalization or for the controlled release of formaldehyde, a property that could be exploited in certain material applications. Furthermore, the phenolic hydroxyl group can be expected to undergo typical reactions such as O-alkylation and O-acylation, allowing for the synthesis of a library of derivatives with tailored properties.
Potential for Novel Material and Catalyst Design Based on this Phenol (B47542) Derivative
The unique structure of this compound makes it a promising candidate for the development of novel materials and catalysts.
In the realm of polymer chemistry , this compound could serve as a valuable monomer or crosslinking agent. The two methoxymethyl groups provide sites for condensation reactions, potentially leading to the formation of phenolic resins with unique properties. The flexibility of the ether linkages, compared to the more rigid structures of traditional phenolic resins, could impart improved processability and mechanical properties to the resulting polymers. Such materials could find applications as coatings, adhesives, and composites.
As a ligand in coordination chemistry , the oxygen atoms of the methoxymethyl groups and the phenolic hydroxyl group could coordinate with metal ions. This could lead to the formation of novel metal complexes with potential catalytic activity. The sterically hindered nature of the phenol could create a specific coordination environment around the metal center, potentially leading to high selectivity in catalytic reactions.
Furthermore, the antioxidant properties inherent to the hindered phenol structure suggest its potential use as a stabilizer in various materials. Its incorporation into plastics, elastomers, and lubricants could enhance their resistance to oxidative degradation, thereby extending their service life.
Future Perspectives and Emerging Avenues in Academic Research
The chemistry of this compound is ripe for exploration. Future academic research should initially focus on establishing efficient and scalable synthetic routes to this compound and its derivatives. A thorough characterization of its physicochemical properties, including its antioxidant efficacy, would be a crucial next step.
Systematic studies of its reactivity, particularly focusing on the interplay between the phenolic hydroxyl group and the methoxymethyl substituents, would unlock its full synthetic potential. This would pave the way for its utilization as a building block in the synthesis of more complex molecules.
The exploration of its role in material science and catalysis holds significant promise. The synthesis and characterization of polymers and metal complexes derived from this compound could lead to the discovery of materials with novel thermal, mechanical, or catalytic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
